3-amino-N-(3-ethoxypropyl)benzamide
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Overview
Description
3-amino-N-(3-ethoxypropyl)benzamide is a biochemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The compound is in a liquid state at room temperature .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 222.28 and a molecular formula of C12H18N2O2 .Scientific Research Applications
Enzyme Inhibition
3-Amino-N-(3-ethoxypropyl)benzamide and similar benzamides have shown potential as inhibitors of poly(ADP-ribose) synthetase, a nuclear enzyme. Research indicates that benzamides substituted in the 3-position are particularly effective, with 3-aminobenzamide being a competitive inhibitor with low Ki values (Purnell & Whish, 1980).
Potential Neuroleptic Activity
Benzamides, including derivatives similar to this compound, have been synthesized and evaluated for neuroleptic activity. These compounds demonstrated inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting potential as neuroleptics (Iwanami et al., 1981).
Impact on Metabolic Processes
Studies have shown that 3-aminobenzamide and benzamide can affect glucose metabolism and DNA synthesis, beyond their inhibition of poly(ADP-ribose) synthetase. This indicates broader metabolic effects that may be relevant to their scientific applications (Milam & Cleaver, 1984).
Antihypertensive Activity
Some benzamides, including analogs of this compound, have been studied for their antihypertensive effects. These compounds showed promising results in spontaneously hypertensive rats, indicating potential therapeutic applications in hypertension management (Cassidy et al., 1992).
Anti-Influenza Virus Activity
Benzamide-based compounds have been investigated for their antiviral activities, particularly against the influenza A virus (H5N1 subtype). The research suggests potential utility in developing antiviral drugs (Hebishy et al., 2020).
Synthesis Techniques
Research has been conducted on the synthesis methods of benzamide derivatives, including those structurally related to this compound. These studies contribute to the understanding of efficient synthesis processes for medicinal and research purposes (Bobeldijk et al., 1990).
Copper-Mediated Aryloxylation
Studies on benzamides have included copper-mediated selective aryloxylation processes. This research is significant for the synthesis of certain benzoic acids, potentially including derivatives of this compound (Hao et al., 2014).
Anti-Microbial and Anti-Cancer Properties
Benzamides, similar in structure to this compound, have been synthesized and evaluated for their anti-microbial and anti-cancer properties. This research opens up potential applications in treating various disorders (Ammaji et al., 2019).
Esophageal Damage Prevention
3-Aminobenzamide, a structurally related compound, has been studied for its efficacy in preventing esophageal damage and stricture formation after esophageal caustic injuries. This indicates potential therapeutic applications in gastrointestinal disorders (Guven et al., 2008).
Advanced Material Synthesis
Benzamides have been used in the synthesis of advanced materials like hyperbranched aromatic polyamides. These polymers have applications in various fields including materials science (Yang et al., 1999).
Mechanism of Action
While the specific mechanism of action for 3-amino-N-(3-ethoxypropyl)benzamide is not available, it’s worth noting that 3-aminobenzamide, a similar compound, is known to inhibit poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death .
Safety and Hazards
Properties
IUPAC Name |
3-amino-N-(3-ethoxypropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-2-16-8-4-7-14-12(15)10-5-3-6-11(13)9-10/h3,5-6,9H,2,4,7-8,13H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFFZCAAISNMRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC(=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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